1,2-Diundecanoylphosphatidylethanolamine

Membrane biophysics Differential scanning calorimetry Lipid phase transitions

1,2-Diundecanoylphosphatidylethanolamine (CAS 117610-63-6), also referred to as diC11PE, 11:0 PE, or DUPDE, is a synthetic, saturated diacyl phosphatidylethanolamine with two identical undecanoyl (C11:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. With a molecular formula of C27H54NO8P and a molecular weight of approximately 551.7 g/mol, this phospholipid belongs to the phosphatidylethanolamine (PE) class, which is characterized by a primary amine-containing headgroup that facilitates strong intermolecular hydrogen bonding and lower headgroup hydration compared to corresponding phosphatidylcholines (PCs).

Molecular Formula C27H54NO8P
Molecular Weight 551.7 g/mol
CAS No. 117610-63-6
Cat. No. B040490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diundecanoylphosphatidylethanolamine
CAS117610-63-6
Synonyms1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine
1,2-diundecanoylphosphatidylethanolamine
DUPDE
Molecular FormulaC27H54NO8P
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC
InChIInChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1
InChIKeyZWPYUJDPKPNXJG-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diundecanoylphosphatidylethanolamine (11:0 PE): Baseline Physicochemical and Structural Profile for Procurement Evaluation


1,2-Diundecanoylphosphatidylethanolamine (CAS 117610-63-6), also referred to as diC11PE, 11:0 PE, or DUPDE, is a synthetic, saturated diacyl phosphatidylethanolamine with two identical undecanoyl (C11:0) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone [1]. With a molecular formula of C27H54NO8P and a molecular weight of approximately 551.7 g/mol, this phospholipid belongs to the phosphatidylethanolamine (PE) class, which is characterized by a primary amine-containing headgroup that facilitates strong intermolecular hydrogen bonding and lower headgroup hydration compared to corresponding phosphatidylcholines (PCs) [2]. Unlike its even-chain homologues, the odd-chain (C11:0) architecture of diC11PE introduces distinct packing irregularities in the gel phase and alters the kinetics of lamellar crystal-phase formation, making it a specialized probe for studying lipid polymorphism and metastability [3]. This compound is primarily utilized in fundamental biophysical research on membrane phase behavior, lipid polymorphism, and model membrane construction.

1,2-Diundecanoylphosphatidylethanolamine: Why In-Class Analogue Substitution Compromises Experimental Reproducibility


Saturated diacyl phosphatidylethanolamines are not interchangeable commodities; their biophysical properties are exquisitely sensitive to acyl chain length and parity (odd vs. even carbon number). A change of a single methylene group per chain—such as substituting the C12:0 analogue 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) for the C11:0 compound—shifts the gel-to-liquid-crystalline phase transition temperature (Tm) by approximately 8–9 °C and alters the enthalpy by ~3.6 kcal/mol [1]. This magnitude of shift can determine whether a lipid is in the gel or fluid phase at physiological or experimental temperatures, fundamentally affecting membrane permeability, protein reconstitution efficiency, and drug release kinetics. Furthermore, the odd-chain C11:0 PE exhibits a markedly slower rate of lamellar-crystal (Lc) phase formation compared to even-chain homologues such as C10:0 PE and C12:0 PE, directly impacting long-term sample stability and the interpretation of phase-dependent spectroscopic data [1]. Generic substitution without explicit awareness of these quantitative differences introduces uncontrolled variables that can invalidate comparative biophysical assays, confound structure-activity relationship studies, and undermine the reproducibility of lipid-based formulation development.

Quantitative Differentiation Evidence for 1,2-Diundecanoylphosphatidylethanolamine (11:0 PE) Against Closest Structural Analogs


Lamellar Gel-to-Liquid-Crystalline Phase Transition Temperature: C11:0 PE Occupies a Distinct Thermal Niche Between C10:0 and C12:0 Homologues

Differential scanning calorimetry (DSC) of fully hydrated aqueous dispersions reveals that 1,2-diundecanoylphosphatidylethanolamine (C11:0 PE) exhibits a lamellar-crystalline to liquid-crystalline (Lc/Lα) phase transition at 36.0 °C, placing it in a distinct thermal window between the C10:0 PE homologue (26.2 °C) and the C12:0 PE homologue (44.7 °C) [1]. The corresponding metastable gel-to-liquid-crystalline (Lβ/Lα) transition occurs at 16.9 °C for C11:0 PE, compared to 2.0 °C for C10:0 PE and 31.3 °C for C12:0 PE [1]. The transition enthalpy for the Lc/Lα event is 12.7 kcal/mol for C11:0 PE, substantially higher than 9.8 kcal/mol for C10:0 PE but lower than 16.3 kcal/mol for C12:0 PE, reflecting the incremental contribution of each methylene group to the cooperative unit [1].

Membrane biophysics Differential scanning calorimetry Lipid phase transitions

Gel-State Metastability and Supercooled Metastable State: C11:0 PE Exhibits Quantitatively Enhanced and Experimentally Accessible Kinetic Trapping

PEs with identical saturated acyl chains exhibit gel-state metastability that becomes more pronounced with decreasing acyl chain length [1]. For diC11PE specifically, DSC reveals a single endothermic transition at 38 °C on initial heating of the non-annealed sample; after slow cooling, a second heating scan shows a smaller endothermic transition at 18 °C, reflecting the kinetically trapped metastable gel phase [1]. When the sample is quench-cooled from the liquid-crystalline state to below 10 °C, two endothermic transitions at 18 °C and 38 °C and an exothermic transition at 19 °C are recorded, demonstrating that diC11PE can access a supercooled metastable state in which the acyl chains are melted but interbilayer headgroup-headgroup interactions remain intact [1]. In contrast, DLPE (C12:0 PE) exhibits its Lβ-to-Lα transition at 30.6 °C with an enthalpy of 15.5 kJ/mol (3.7 kcal/mol) and forms distinct crystalline polymorphs (β1 and β2) with transitions at 35 °C and 43 °C respectively [2], indicating a qualitatively different metastability landscape where the crystalline phases are thermodynamically more competitive with the gel phase than in the C11:0 homologue.

Lipid polymorphism Metastable phases Kinetic trapping

Odd-Chain (C11:0) Acyl Chain Packing: Retarded Lamellar-Crystal Phase Formation Kinetics Relative to Even-Chain Homologues

The rate of lamellar-crystal (Lc) phase formation in saturated diacyl PEs is strongly dependent on acyl chain parity. Lewis & McElhaney (1993) demonstrated that the Lc phase of 10:0 PE (even-chain) is completely formed by overnight incubation at −10 °C, whereas the Lc phase of the odd-chain 11:0 PE requires substantially longer incubation under comparable conditions [1]. This odd-even effect is attributed to the different packing geometries of acyl chains with odd versus even carbon numbers in the orthorhombic subcell of the Lc phase [1]. The practical consequence is that fully hydrated aqueous dispersions of C11:0 PE can be maintained in the metastable Lβ gel phase for extended experimental durations (days to weeks) without spontaneous conversion to the crystalline Lc phase, whereas the even-chain C10:0 and C12:0 homologues crystallize more rapidly under identical conditions, potentially confounding long-duration biophysical measurements.

Lipid crystallization kinetics Odd-even chain effects Subgel phase formation

Phosphatidylethanolamine vs. Phosphatidylcholine Headgroup: Quantified Differences in Hydration and Hydrogen-Bonding Capacity That Govern Intermembrane Interactions

The PE headgroup exhibits approximately 25% greater hydration than the PC headgroup (or its N-methylated derivatives PE-N-Me and PE-N-Me2) when measured in Langmuir monolayers at equivalent surface pressures [1]. This difference arises primarily from the distinct hydrogen-bond donating capacity of the primary ammonium group in PE compared to the quaternary ammonium in PC, which can only accept hydrogen bonds [1]. This quantitative hydration difference translates into stronger interbilayer headgroup-headgroup interactions in PE systems, which are directly responsible for the pronounced gel-state metastability observed in diC11PE [2]. For researchers considering substituting the PC analogue 1,2-diundecanoyl-sn-glycero-3-phosphocholine (DUPC, C11:0 PC) for the PE version in membrane studies, the loss of the primary amine hydrogen-bond donor fundamentally alters the phase behavior, interbilayer adhesion energy, and susceptibility to lamellar-to-inverted hexagonal (Lα/HII) phase transitions [3].

Lipid headgroup hydration Hydrogen bonding Interbilayer forces

Lack of Lamellar-to-Inverted Hexagonal (Lα/HII) Phase Transition: C11:0 PE as a Pure Bilayer-Forming Lipid Distinct from Longer-Chain PE Homologues

Longer-chain saturated diacyl PEs (n ≥ 16) exhibit a weakly energetic lamellar-to-inverted hexagonal (Lα/HII) phase transition at temperatures above their respective Tm values; however, this transition is not observed for the shorter-chain homologues including C10:0, C11:0, C12:0, and C13:0 PEs under experimentally accessible conditions [1]. It is assumed that if these shorter-chain compounds do exhibit Lα/HII transitions, they would occur at temperatures well above 125 °C [1]. This means that C11:0 PE remains stably in the lamellar bilayer phase across its entire experimentally relevant temperature range (up to ~100 °C), in contrast to C16:0 PE and longer homologues which readily access non-lamellar polymorphs. This characteristic is directly attributable to the shorter acyl chain length, which reduces the hydrophobic volume and the associated negative spontaneous curvature that drives HII phase formation in longer-chain PEs [2].

Lipid polymorphism Bilayer stability Inverted hexagonal phase

Optimal Application Scenarios for 1,2-Diundecanoylphosphatidylethanolamine (11:0 PE) Based on Quantitative Differentiation Evidence


Near-Physiological Temperature Membrane Biophysics: Exploiting the 36.0 °C Phase Transition for Studies of Lipid Domain Formation and Critical Fluctuations

With its lamellar-crystalline to liquid-crystalline transition at 36.0 °C, C11:0 PE is uniquely positioned for biophysical studies conducted near mammalian physiological temperature (37 °C). At this temperature, the lipid bilayer operates within just ~1 °C of its main phase transition, enabling researchers to probe critical phenomena such as enhanced lateral compressibility, maximum domain boundary fluctuations, and peak passive permeability—all of which occur near Tm [1]. This near-transition regime is impossible to achieve with C10:0 PE (Tm = 26.2 °C, already fully fluid at 37 °C) or C12:0 PE (Tm = 44.7 °C, fully in gel phase at 37 °C), making C11:0 PE the only saturated symmetric PE capable of providing this experimental window without resorting to binary lipid mixtures [1].

Kinetic Studies of Gel-Phase Metastability, Subgel Formation, and Nucleation Phenomena in Lipid Bilayers

The pronounced and experimentally controllable gel-state metastability of C11:0 PE—exhibiting a supercooled metastable transition at 18 °C, fully 20 °C below the crystal melting temperature—makes it an outstanding model system for time-resolved studies of subgel (Lc) phase nucleation and growth [2]. The kinetically trapped supercooled metastable state, proposed to consist of multilamellar structures with melted acyl chains but intact interbilayer headgroup-headgroup interactions, provides a well-defined starting point for investigating the molecular mechanism of interbilayer adhesion and its role in crystallization [2]. The slower Lc formation rate of the odd-chain C11:0 PE, relative to even-chain analogues, further extends the practical experimental time window for spectroscopic monitoring of the gel-to-crystal conversion process [3].

Model Membrane Studies Requiring Pure Lamellar Bilayer Stability Across an Extended Temperature Range Without Non-Lamellar Phase Interference

Unlike longer-chain saturated PEs (C16:0 and above) that undergo lamellar-to-inverted hexagonal (HII) phase transitions at elevated temperatures, C11:0 PE remains stably in the lamellar bilayer phase throughout the experimentally relevant thermal window (up to at least 100 °C) [3]. This property is critical for techniques such as solid-state NMR, X-ray or neutron scattering, and fluorescence spectroscopy that require a single, well-defined lamellar phase over the entire temperature ramp. For supported lipid bilayer platforms or membrane protein reconstitution experiments where accidental formation of non-lamellar phases would denature transmembrane proteins or disrupt surface-tethered bilayer continuity, C11:0 PE provides an intrinsic safety margin that C18:0 PE (DSPE, with HII transition at 100.2 °C) cannot guarantee without careful temperature control [3].

PE-Specific Interfacial Hydration and Hydrogen-Bonding Studies: Isolating Headgroup Contributions to Interbilayer Forces

The PE headgroup's ~25% greater hydration compared to PC, combined with its dual hydrogen-bond donor/acceptor capability, makes C11:0 PE an ideal single-component system for investigating how headgroup chemistry governs interbilayer interactions independently of chain-length effects [4]. With its intermediate chain length, C11:0 PE avoids the experimental complications of very short-chain PEs (which may form micelles rather than bilayers) while still providing sufficient aqueous dispersibility for calorimetric, spectroscopic, and surface force measurements [4]. Comparative studies pairing C11:0 PE with its PC counterpart (DUPC, C11:0 PC) enable clean headgroup-only comparisons at fixed acyl chain composition, revealing the specific contribution of the ethanolamine moiety to membrane adhesion, fusion, and protein binding phenomena.

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